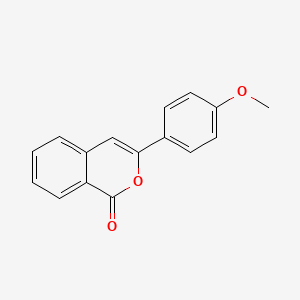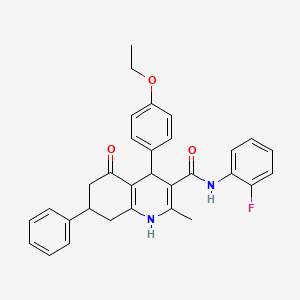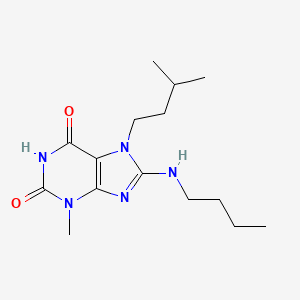
3-(4-Methoxyphenyl)-1h-isochromen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-メトキシフェニル)-1H-イソクロメン-1-オンは、イソクロメンオン類に属する有機化合物です。イソクロメンオンコアにメトキシフェニル基が結合していることが特徴です。
2. 製法
合成ルートと反応条件
3-(4-メトキシフェニル)-1H-イソクロメン-1-オンの合成は、通常、以下の手順で行われます。
原料: 合成は、4-メトキシベンズアルデヒドや無水フタル酸などの適切な原料を選択することから始まります。
縮合反応: 原料は、ピペリジンなどの適切な触媒の存在下で縮合反応を行い、中間生成物を形成します。
環化: 次に、中間生成物は酸性条件下で環化反応を行い、最終生成物である3-(4-メトキシフェニル)-1H-イソクロメン-1-オンが得られます。
工業的製法
この化合物の工業的製法は、同様の合成ルートを用いる場合がありますが、規模が大きくなります。反応条件は、最終生成物の高収率と高純度を確保するために最適化されます。一般的な手法には、バッチ式法と連続フロー式法があり、温度、圧力、反応時間の厳密な制御が行われます。
3. 化学反応解析
反応の種類
3-(4-メトキシフェニル)-1H-イソクロメン-1-オンは、以下の化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノン類を形成するために酸化されることがあります。
還元: 還元反応は、この化合物を対応するアルコール類に変換することができます。
置換: 求電子置換反応や求核置換反応により、分子にさまざまな官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン、ハロゲン化アルキル、有機金属化合物などの試薬が、適切な条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりキノン類が生成される場合があり、還元によりアルコール類が生成される場合があります。
4. 科学研究への応用
3-(4-メトキシフェニル)-1H-イソクロメン-1-オンは、科学研究においてさまざまな応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌活性や抗癌活性など、その潜在的な生物活性が研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探るための研究が進行中です。
工業: ポリマーや染料などの特定の特性を持つ材料の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1h-isochromen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and phthalic anhydride.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-1h-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
3-(4-Methoxyphenyl)-1h-isochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
3-(4-メトキシフェニル)-1H-イソクロメン-1-オンの作用機序は、特定の分子標的と経路との相互作用を含みます。例えば、特定の酵素や受容体を阻害し、細胞プロセスに変化をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
- 3-(4-メトキシフェニル)プロピオン酸
- 4-メトキシアメフェタミン
- チオフェン誘導体
独自性
3-(4-メトキシフェニル)-1H-イソクロメン-1-オンは、その独特の構造的特徴とイソクロメンオンコアの存在により、ユニークです。この構造的なユニークさは、その独特の化学的および生物学的特性に寄与し、さまざまな用途にとって貴重な化合物となっています。
特性
CAS番号 |
29910-92-7 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)isochromen-1-one |
InChI |
InChI=1S/C16H12O3/c1-18-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(17)19-15/h2-10H,1H3 |
InChIキー |
LCTOHXUIVJEHSV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)
![(5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639769.png)
![6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)
![(7Z)-7-(4-methoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11639774.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11639777.png)
![5-Cyclohexyl-2-[(2-ethoxyethyl)sulfanyl]-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11639779.png)
![N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639782.png)
![5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639784.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)

![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)
